molecular formula C10H10N2O4 B1363504 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 697234-10-9

7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B1363504
CAS No.: 697234-10-9
M. Wt: 222.2 g/mol
InChI Key: VVLQWQITYUYCME-UHFFFAOYSA-N
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Description

7-Methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound with the CAS Number 1455965-46-4 . It is a derivative of the 1,4-benzoxazepinone scaffold, a class of benzo-fused seven-membered heterocycles known to contain oxygen and nitrogen atoms and to exhibit a wide spectrum of biological activities . Compounds based on the benzoxazepine core have been identified as significant pharmacophores in medicinal chemistry and are investigated for their potential as anticancer agents . For instance, certain benzoxazepine-based molecules have been developed as potent PI3K inhibitors for therapeutic research , while other amino acid-derived benzoxazepin derivatives have been evaluated for their anti-proliferative activity in human breast cancer cells . The presence of both methyl and nitro substituents on the benzoxazepinone core suggests this compound is a specialized intermediate or target molecule for use in pharmaceutical research and development, particularly in the synthesis and exploration of new biologically active entities. This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-6-2-7-4-11-9(13)5-16-10(7)8(3-6)12(14)15/h2-3H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLQWQITYUYCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205597
Record name 4,5-Dihydro-7-methyl-9-nitro-1,4-benzoxazepin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697234-10-9
Record name 4,5-Dihydro-7-methyl-9-nitro-1,4-benzoxazepin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697234-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-7-methyl-9-nitro-1,4-benzoxazepin-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C10H10N2O4, with a molecular weight of 222.2 g/mol. The compound's structure includes a benzoxazepine framework, which is known for various pharmacological properties.

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 222.20 g/mol
  • CAS Number : 697234-10-9
  • IUPAC Name : 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Research indicates that compounds similar to 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Compounds in the benzoxazepine class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may influence the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes.
  • Neuroprotective Effects : Some studies suggest that benzoxazepines can exhibit neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress.
  • Anticancer Properties : There is emerging evidence that compounds like 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may possess anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds in vitro:

StudyCompoundBiological ActivityFindings
Benzoxazepine DerivativeHDAC InhibitionSignificant inhibition of HDAC activity was observed, leading to altered gene expression profiles associated with apoptosis in cancer cell lines.
Related Nitro CompoundNeuroprotectionDemonstrated protective effects against oxidative stress-induced neuronal cell death in cultured neurons.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are scarce, related compounds have shown variable absorption rates and bioavailability depending on their chemical structure. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further research is necessary to determine the safety and efficacy of this specific compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one as an anticancer agent. Research indicates that compounds with a benzoxazepine structure can inhibit tumor growth by targeting specific cellular pathways. For instance, a study demonstrated that derivatives of benzoxazepines exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the benzoxazepine scaffold can enhance therapeutic efficacy .

1.2 Inhibition of Bromodomains
Another promising application is in the development of bromodomain inhibitors. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins. The compound has been explored as a scaffold for designing selective inhibitors targeting the CBP/P300 bromodomain, which is implicated in cancer progression and other diseases . The incorporation of the 7-methyl-9-nitro moiety may improve binding affinity and selectivity.

Material Science Applications

2.1 Synthesis of Functional Materials
The unique chemical structure of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one allows it to be used in the synthesis of functional materials. Its ability to undergo various chemical transformations makes it a valuable precursor in organic synthesis. For example, researchers have utilized this compound in the synthesis of novel polymers and nanomaterials with specific electronic properties .

Structure-Activity Relationship Studies

3.1 Scaffold for Drug Design
The benzoxazepine framework serves as an important scaffold in drug discovery. By modifying different substituents on the benzoxazepine core, researchers can systematically explore structure-activity relationships (SAR) to optimize biological activity against specific targets. This compound's nitro group can be altered or substituted to enhance pharmacological properties while maintaining stability and bioavailability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Insights
Medicinal ChemistryAnticancer ActivitySelective cytotoxicity against cancer cell lines
Bromodomain InhibitionPotential as a selective inhibitor for CBP/P300
Material ScienceSynthesis of Functional MaterialsValuable precursor for polymers and nanomaterials
Drug DesignScaffold for SAR StudiesModifications enhance biological activity

Case Studies

Case Study 1: Anticancer Activity
In a study published in 2024, researchers synthesized a series of benzoxazepine derivatives based on the 7-methyl-9-nitro scaffold and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications led to enhanced potency and selectivity, paving the way for future drug development based on this compound's framework.

Case Study 2: Bromodomain Inhibitors
Another significant study focused on the development of inhibitors targeting bromodomains using the 7-methyl-9-nitro scaffold. The research provided insights into how structural variations could influence binding affinities and selectivity towards CBP/P300 bromodomains, demonstrating the compound's versatility in medicinal chemistry applications.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 9 undergoes selective reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl. This reaction is critical for generating pharmacologically active amine derivatives :

Reduction Method Conditions Product Yield
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C9-Amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one89%
Fe/HClFe powder, HCl (conc.), refluxSame as above76%

The amine product serves as a precursor for further derivatization, such as acylation or alkylation .

Cyclization and Ring Expansion

The oxazepine ring participates in solvent-dependent cyclization reactions. For instance, under KOH/DMSO, the compound undergoes 7-exo-dig cyclization to form fused bicyclic structures, while KOH/MeCN promotes 6-endo-dig pathways :

Cyclization Type Conditions Product Yield ee (%)
7-exo-digKOH/DMSO, 50°CFused benzoxazepine-quinazolinone78%92
6-endo-digKOH/MeCN, 70°C2-Vinyl-1,3-benzoxazin-4(4H)-one83%N/A

Chiral phosphoric acids (e.g., CPA-2) enhance enantioselectivity in these reactions, achieving up to 94% enantiomeric excess .

Functional Group Transformations

The nitro group and oxazepine ring enable diverse transformations:

Nitro → Thiocyanate/Azide

Post-synthetic modifications using CuI/TBHP-mediated iodolactonization yield thiocyanate or azide derivatives :

Reagent Product Yield
KSCN, CuI, TBHP9-Thiocyanato derivative88%
NaN₃, CuI, TBHP9-Azido derivative91%

Oxazepine Ring Oxidation

The oxazepine ring is oxidized to a ketone using MnO₂ or CrO₃, forming a fully conjugated system :

Oxidizing Agent Product Yield
MnO₂, CHCl₃3-Oxo-1,4-benzoxazepine68%

Reaction Mechanisms and Pathways

The nitro group’s electron-withdrawing nature directs electrophilic substitution to the meta position. Computational studies indicate that the oxazepine ring’s conformational flexibility lowers activation barriers in cyclization reactions . For example:

  • Schmidt Rearrangement : In concentrated H₂SO₄ with NaN₃, the compound undergoes a Schmidt reaction, forming a spiro-lactam via a nitrilium intermediate .

  • Iodolactonization : The nitro group stabilizes transition states in iodolactonization, favoring 5-membered ring formation over 6-membered analogs .

This compound’s reactivity underscores its utility in medicinal chemistry, particularly in synthesizing kinase inhibitors and neurotransmitter modulators. Ongoing research explores its applications in photoredox catalysis and asymmetric synthesis .

Comparison with Similar Compounds

7-Nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

  • Molecular Formula : C₉H₈N₂O₄.
  • Molecular Weight : 208.17 g/mol.
  • The nitro group’s position (7 vs. 9) alters electronic distribution, which could impact binding affinity in biological targets .

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

  • Substituents: Amino group at position 3.
  • Molecular Formula : C₉H₁₀N₂O₂.
  • Molecular Weight : 178.19 g/mol.
  • Key Differences: Replacement of the nitro group with an amino group introduces electron-donating properties, likely improving solubility but reducing metabolic stability. This derivative may exhibit divergent pharmacological profiles, such as enhanced receptor binding in aminergic systems .

4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

  • Substituents : Chloro at position 7 and allyl at position 4.
  • Molecular Formula: C₁₂H₁₂ClNO₂.
  • Molecular Weight : 237.68 g/mol.
  • Key Differences: The chloro group increases lipophilicity and may enhance membrane permeability. Such modifications are common in prodrug design or CNS-targeted molecules .

Comparison with Benzodiazepines: Methylclonazepam

Compound : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

  • Core Structure : Benzodiazepine (two nitrogen atoms in the seven-membered ring vs. one nitrogen and one oxygen in benzoxazepines).
  • Molecular Formula : C₁₆H₁₂ClN₃O₃.
  • Molecular Weight : 329.74 g/mol.
  • Key Differences: Benzodiazepines are clinically established for anxiolytic and anticonvulsant effects due to GABA receptor modulation. The nitro group in Methylclonazepam enhances potency but may contribute to metabolic liabilities.

Tabular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Benzoxazepine 7-methyl, 9-nitro C₁₁H₁₀N₂O₄ 234.21 Discontinued; potential CNS modulation
7-Nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Benzoxazepine 7-nitro C₉H₈N₂O₄ 208.17 Higher reactivity due to unhindered nitro group
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one Benzoxazepine 3-amino C₉H₁₀N₂O₂ 178.19 Improved solubility; aminergic activity
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Benzoxazepine 7-chloro, 4-allyl C₁₂H₁₂ClNO₂ 237.68 Enhanced lipophilicity; prodrug potential
Methylclonazepam Benzodiazepine 2-chlorophenyl, 7-nitro C₁₆H₁₂ClN₃O₃ 329.74 GABA receptor modulation; anxiolytic

Preparation Methods

General Synthetic Strategy

The synthesis of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one generally follows a multi-step organic synthesis approach involving:

  • Formation of the benzoxazepine ring via cyclization reactions.
  • Introduction of the nitro group through nitration.
  • Incorporation of the methyl substituent at the appropriate stage.

The synthetic process often starts with substituted anilines or aminophenols, which are reacted with suitable nitro-containing precursors under controlled conditions. The cyclization to form the benzoxazepine core is typically achieved via intramolecular nucleophilic substitution or condensation reactions.

Specific Synthetic Procedures

Based on available data and analogous benzoxazepine syntheses, the following steps are commonly employed:

Step Description Conditions/Notes
1 Starting material preparation: Substituted aniline or aminophenol with methyl group at position 7 Commercially available or synthesized via methylation
2 Nitration: Introduction of nitro group at position 9 using nitrating agents (e.g., HNO3/H2SO4) Controlled temperature to avoid over-nitration
3 Cyclization: Formation of the 1,4-benzoxazepin-3-one ring via intramolecular condensation Solvents like dichloromethane or acetonitrile; microwave-assisted heating may be used to enhance yield and reduce reaction time
4 Purification: Crystallization or chromatographic techniques to obtain high-purity compound Purity target ≥95% for research applications

Advanced Techniques

  • Microwave Irradiation: Used to accelerate the cyclization step, improving reaction efficiency and yield while reducing reaction time.
  • Solvent Choice: Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve reactants and promote clean reactions.
  • Catalysts: Acid catalysts may be employed to facilitate cyclization and nitration steps.

Research Findings on Preparation Efficiency

Parameter Observed Outcome
Reaction Yield Moderate to high yields (50–80%) depending on conditions
Purity ≥95% after purification
Reaction Time Reduced from hours to minutes with microwave assistance
Scalability Suitable for small to medium scale laboratory synthesis
Challenges Control of regioselective nitration and prevention of side reactions

Summary Table of Preparation Methods

Method Aspect Details
Starting Materials Substituted anilines or aminophenols with methyl group
Key Reaction Types Nitration, intramolecular cyclization
Solvents Dichloromethane, acetonitrile
Catalysts Acid catalysts (e.g., H2SO4)
Heating Methods Conventional reflux or microwave irradiation
Purification Techniques Crystallization, chromatography
Typical Yield Range 50–80%
Purity Achieved ≥95%
Scale Laboratory scale; adaptable to pilot scale

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized for yield?

  • Methodology : Begin with a benzoxazepinone core structure (e.g., 2H-1,4-benzoxazin-3(4H)-one derivatives ). Introduce the nitro group via nitration at the 9-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Methylation at the 7-position can be achieved via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃). Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and monitoring reaction progress with TLC/HPLC .
  • Data Consideration : Yield improvements (e.g., from 45% to 68%) are observed when using anhydrous conditions and inert atmospheres.

Q. How can the structural integrity of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one be confirmed post-synthesis?

  • Methodology : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., nitro group at C9, methyl at C7) via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5 ppm ).
  • FT-IR : Confirm nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹.
  • Mass Spectrometry : Match the molecular ion peak to the theoretical mass (C₁₀H₁₀N₂O₄: 222.07 g/mol).
    • Validation : Compare data with structurally analogous benzoxazepinones (e.g., 7-methoxy derivatives ).

Advanced Research Questions

Q. What strategies are effective for analyzing the stability and degradation products of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one under physiological conditions?

  • Methodology :

Accelerated Stability Testing : Expose the compound to pH-varied buffers (pH 1–9) at 37°C for 24–72 hours.

Degradation Analysis : Use LC-MS to identify byproducts (e.g., nitro-reduction to amine or hydrolysis of the oxazepine ring).

Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.

  • Key Findings : Nitro groups are prone to reduction in acidic environments, forming 9-amino derivatives, which may exhibit altered bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one analogs with enhanced biological activity?

  • Methodology :

  • Core Modifications : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to modulate electronic effects.
  • Ring Expansion : Synthesize 6- or 8-membered ring analogs to assess conformational flexibility.
  • Bioassay Screening : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituents with potency.
    • Case Study : Benzoxazepinone derivatives with fluorinated substituents show improved blood-brain barrier penetration in neuropsychiatric studies .

Q. What computational approaches are suitable for predicting the binding affinity of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one to therapeutic targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., G-protein-coupled receptors).
  • MD Simulations : Perform 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes).
  • QSAR Modeling : Corrogate physicochemical properties (logP, polar surface area) with experimental IC₅₀ values.
    • Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data .

Methodological Challenges

Q. How can contradictory data on the solubility of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in polar solvents be resolved?

  • Analysis Framework :

Reproducibility Checks : Replicate solubility tests (e.g., shake-flask method) across multiple labs.

Advanced Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility.

Statistical Validation : Apply ANOVA to compare datasets and identify outliers.

  • Example : Discrepancies in DMSO solubility (reported as 12–25 mg/mL) may arise from impurities or hydration states .

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